Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate
Description
Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a sulfanyl-linked ethyl 3-oxobutanoate moiety at position 6. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C20H20ClN3O3S/c1-4-27-18(26)10-16(25)11-28-17-9-12(2)22-20-19(13(3)23-24(17)20)14-5-7-15(21)8-6-14/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
PTTSAIOJSNGFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole intermediate. This intermediate is then cyclized with a suitable aldehyde to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the sulfanyl group: The pyrazolo[1,5-a]pyrimidine core is then reacted with a thiol reagent, such as ethanethiol, under basic conditions to introduce the sulfanyl group at the 7-position.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form the desired product
Chemical Reactions Analysis
Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Family
The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine derivatives. Key analogues include:
Key Observations :
- Substituent Position : The target compound’s 4-chlorophenyl group contrasts with MK82’s 3-chlorophenyl, which may alter steric and electronic interactions in binding assays.
- Functional Groups : The sulfanyl (-S-) linker in the target compound replaces the oxo (-O-) group in MK72, MK86, and MK82. This substitution likely enhances nucleophilicity and alters metabolic stability .
- Synthetic Yields : While MK72 and MK86 report low yields (3–6%), the target compound’s yield is unspecified. However, similar synthetic protocols (e.g., condensation of nitriles and esters) suggest comparable challenges in purification .
Comparison with Triazolopyrimidine Derivatives
describes triazolopyrimidine derivatives with acetylhydrazone side chains. Though structurally distinct, these compounds share functional motifs (e.g., methyl groups, chlorophenyl substituents) and exhibit herbicidal and fungicidal activities. The target compound’s sulfanyl-ester group may offer superior membrane permeability compared to the acetylhydrazone moiety, which relies on hydrogen bonding for activity .
Physicochemical and Bioactivity Trends
- Lipophilicity : The target compound’s methyl groups and ethyl ester likely increase logP compared to MK72/MK86, which possess polar oxo groups.
- Bioactivity : While direct data for the target compound is lacking, shows that chloroaryl and methyl substituents enhance herbicidal activity in triazolopyrimidines. The sulfanyl group may similarly optimize interactions with biological targets .
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